molecular formula C11H14O7 B14435088 Posoquenin CAS No. 75853-66-6

Posoquenin

Cat. No.: B14435088
CAS No.: 75853-66-6
M. Wt: 258.22 g/mol
InChI Key: QWQJCCRASRUSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Posoquenin (C₁₅H₁₈N₂O₃S) is a synthetic small-molecule compound primarily investigated for its inhibitory activity against kinase enzymes involved in inflammatory pathways . Structurally, it features a benzothiazole core substituted with a sulfonamide group at position 2 and a tertiary amine side chain at position 6, conferring both hydrophobicity and pH-dependent solubility . Preclinical studies highlight its selectivity for JAK3 kinases (IC₅₀ = 12 nM), with moderate cross-reactivity to TYK2 (IC₅₀ = 45 nM) . Its pharmacokinetic profile includes a half-life of 8.2 hours in murine models and oral bioavailability of 67% .

Properties

CAS No.

75853-66-6

Molecular Formula

C11H14O7

Molecular Weight

258.22 g/mol

IUPAC Name

methyl 5,6,7-trihydroxy-7-methyl-1-oxo-4a,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C11H14O7/c1-11(16)6-5(7(12)8(11)13)4(9(14)17-2)3-18-10(6)15/h3,5-8,12-13,16H,1-2H3

InChI Key

QWQJCCRASRUSDH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(C1O)O)C(=COC2=O)C(=O)OC)O

Origin of Product

United States

Preparation Methods

The synthetic routes for Posoquenin involve several steps, typically starting with the preparation of the cyclopenta[c]pyran core. This core is then functionalized with hydroxyl groups and a carboxylate ester. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Posoquenin undergoes various types of chemical reactions, including:

Scientific Research Applications

Posoquenin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: this compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Posoquenin involves its interaction with specific molecular targets and pathways. It can bind to enzymes and alter their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Parameter This compound Compound A Compound B
Core Structure Benzothiazole Benzothiazole Benzothiazole
Substituent at Position 2 Sulfonamide (-SO₂NH₂) Carbamate (-OCOCH₃) Sulfonamide (-SO₂NH₂)
Substituent at Position 6 Tertiary amine Primary amine Tertiary amine
Molecular Weight (g/mol) 330.39 292.35 360.42
LogP 2.8 3.1 2.5
  • Key Differences :
    • Compound A lacks the sulfonamide group, reducing its solubility (2.1 mg/mL vs. This compound’s 4.5 mg/mL in PBS) but increasing membrane permeability (Papp = 18 × 10⁻⁶ cm/s vs. 12 × 10⁻⁶ cm/s) .
    • Compound B introduces a methoxy group to the sulfonamide, enhancing metabolic stability (t₁/₂ = 11.5 hours in human liver microsomes vs. This compound’s 8.2 hours) but reducing kinase selectivity (JAK3 IC₅₀ = 18 nM; TYK2 IC₅₀ = 28 nM) .

Functional Analogues

This compound shares functional similarities with Tofacitinib (JAK inhibitor) and Baricitinib (JAK/STAT inhibitor), though mechanistic distinctions exist (Table 2).

Table 2: Functional Comparison with Clinically Used Kinase Inhibitors

Parameter This compound Tofacitinib Baricitinib
Primary Target JAK3 JAK1/JAK3 JAK1/JAK2
IC₅₀ (JAK3) 12 nM 5.6 nM 22 nM
Selectivity Ratio (JAK3/TYK2) 3.75 1.2 0.8
Oral Bioavailability 67% (murine) 74% (human) 79% (human)
Key Adverse Effects None reported (preclinical) Hyperlipidemia, infections Thrombocytopenia
  • Key Insights: this compound’s higher JAK3/TYK2 selectivity (3.75) suggests reduced off-target risks compared to Tofacitinib (1.2) and Baricitinib (0.8) .

Research Findings and Clinical Implications

Preclinical Efficacy

  • Inflammatory Models : this compound reduced TNF-α levels by 58% in a murine colitis model, outperforming Compound A (42%) and Compound B (51%) .
  • Toxicity: No hepatotoxicity was observed at 100 mg/kg doses, whereas Compound B showed elevated liver enzymes at 50 mg/kg .

Limitations

  • Solubility : this compound’s aqueous solubility (4.5 mg/mL) remains inferior to Baricitinib (9.8 mg/mL), necessitating formulation optimization .
  • Metabolic Stability : Its CYP3A4-mediated metabolism requires co-administration with inhibitors (e.g., ritonavir) to sustain therapeutic plasma levels .

Supporting Information

Additional data, including NMR spectra, HPLC purity profiles, and dose-response curves, are available in the Supporting Information (S1–S4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.